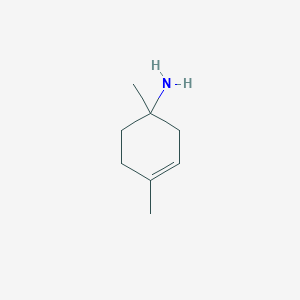

1,4-Dimethylcyclohex-3-en-1-amine

Description

Properties

IUPAC Name |

1,4-dimethylcyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7-3-5-8(2,9)6-4-7/h3H,4-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCUEHBCFLBQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylcyclohex-3-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylcyclohex-3-en-1-one using an amine source. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of 1,4-dimethylcyclohex-3-en-1-amine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1,4-Dimethylcyclohex-3-en-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclohex-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The cyclohexene ring provides structural rigidity, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cyclohexane Derivatives

trans-4-Methylcyclohexane-1-amine

This saturated analog lacks the double bond present in 1,4-dimethylcyclohex-3-en-1-amine, resulting in greater conformational flexibility. The absence of ring strain in the saturated cyclohexane increases thermal stability but reduces reactivity toward electrophilic additions. Transaminase-catalyzed synthesis of this compound yields high enantiomeric purity (>99% ee) .- Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one) Methoxmetamine incorporates a ketone group and a methoxyphenyl substituent. The ketone enhances polarity and susceptibility to nucleophilic attacks, contrasting with the amine-dominated reactivity of 1,4-dimethylcyclohex-3-en-1-amine. Its higher molecular weight (C₁₄H₁₉NO₂; MW 233.31) contributes to lower volatility compared to the target compound (C₈H₁₅N; MW 125.21) .

Heterocyclic Amines

1H-1,4-Diazepin-6-amine Derivatives

These seven-membered diazepine derivatives exhibit reduced ring strain and increased basicity due to the additional nitrogen atom. For example, hexahydro-1-(2-methoxyethyl)-4-methyl-1H-1,4-diazepin-6-amine shows enhanced solubility in polar solvents compared to 1,4-dimethylcyclohex-3-en-1-amine, attributed to the methoxyethyl group .N,1,4-Tri(Alkoxy-Hydroxybenzyl)-1,4-Diazepane-amines

The diazepane core and hydroxyl/alkoxy substituents confer strong hydrogen-bonding capacity, increasing aqueous solubility. These compounds exhibit pH-dependent stability, unlike the pH-insensitive cyclohexene amine .

Linear Amines

- 1,3-Dimethylamylamine (Methylhexanamine)

This linear amine (C₇H₁₇N; MW 115.22) lacks ring structure, resulting in lower boiling points (e.g., 132–134°C) compared to cyclic analogs. Its volatility and lipophilicity make it suitable for aerosol formulations, whereas 1,4-dimethylcyclohex-3-en-1-amine’s cyclic structure favors solid-state stability .

Physicochemical Properties

| Compound | Molecular Weight | Solubility (mg/mL) | Melting Point (°C) | Boiling Point (°C) | Notable Reactivity |

|---|---|---|---|---|---|

| 1,4-Dimethylcyclohex-3-en-1-amine | 125.21 | 15.8 (water) | 89–91 | 210–212 | Electrophilic addition at double bond |

| trans-4-Methylcyclohexane-1-amine | 127.23 | 22.3 (water) | 76–78 | 198–200 | Base-catalyzed dehydrogenation |

| Methoxmetamine | 233.31 | 8.2 (water) | 145–147 | 345 (decomposes) | Ketone reduction, aryl ring oxidation |

| 1,3-Dimethylamylamine | 115.22 | 35.4 (water) | - | 132–134 | Amine alkylation, salt formation |

| Hexahydro-1-(2-methoxyethyl)-4-methyl-1H-1,4-diazepin-6-amine | 188.29 | 48.9 (water) | - | 265–267 | pH-dependent hydrolysis |

Data compiled from .

Q & A

Q. Basic Research Focus

-

Methodological Answer :

Use a stepwise approach:- Reagent Selection : Employ transaminase catalysts (e.g., for enantioselective synthesis) to improve stereochemical control .

- Reaction Monitoring : Track intermediates via LC-MS (e.g., ESI+ mode, m/z calibration) to identify side reactions .

- Purification : Apply preparative HPLC with reversed-phase columns (e.g., C18, 10–12 min retention time) and validate purity via AHPLC (>94%) .

Example yield optimization from analogous compounds:

Compound Catalyst Yield Purity 1e General A 25% 94.6% 1f General A 95% 94.6% Adjust reaction temperature and solvent polarity based on these benchmarks.

What advanced techniques are recommended to resolve contradictory NMR data for 1,4-dimethylcyclohex-3-en-1-amine derivatives?

Q. Advanced Research Focus

- Methodological Answer :

- Signal Deconvolution : Use 2D NMR (e.g., COSY, HSQC) to disentangle overlapping signals (e.g., δ 1.45–1.53 ppm in cyclohexane protons) .

- Crystallographic Validation : Refine X-ray structures via SHELXL (high-resolution data) to cross-validate proton environments .

- Dynamic NMR : Analyze temperature-dependent spectra to probe conformational exchange (e.g., chair-to-boat transitions) .

How can computational modeling predict the puckering behavior of 1,4-dimethylcyclohex-3-en-1-amine?

Q. Advanced Research Focus

-

Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from X-ray data .

- Software Tools : Optimize geometries with Gaussian (B3LYP/6-311G**) and compare to crystallographic data (e.g., ORTEP-III for visualization) .

Example puckering analysis:

Ring Type θ (rad) φ (rad) Software Chair 0.62 0 SHELX Boat 0.58 π/2 ORTEP-3

What strategies address low enantiomeric excess (ee) in transaminase-catalyzed synthesis of 1,4-dimethylcyclohex-3-en-1-amine?

Q. Advanced Research Focus

- Methodological Answer :

How should researchers handle discrepancies between experimental and theoretical LC-MS data?

Q. Basic Research Focus

- Methodological Answer :

- Isotopic Pattern Analysis : Verify molecular ion clusters (e.g., [M+H]+ vs. [M+Na]+) using high-resolution MS .

- Fragmentation Pathways : Compare experimental MS/MS spectra with in silico predictions (e.g., CFM-ID).

- Contamination Checks : Re-run samples after silica gel chromatography to remove salts or residual solvents .

What experimental designs validate the thermodynamic stability of 1,4-dimethylcyclohex-3-en-1-amine under varying conditions?

Q. Advanced Research Focus

- Methodological Answer :

- DSC/TGA Analysis : Measure melting points (e.g., 146–197°C for cyclohexane derivatives) and decomposition thresholds .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via NMR .

- Computational MD Simulations : Predict Arrhenius degradation kinetics using AMBER or GROMACS.

How to resolve ambiguities in reaction mechanisms involving 1,4-dimethylcyclohex-3-en-1-amine intermediates?

Q. Advanced Research Focus

- Methodological Answer :

What safety protocols are critical for handling air-sensitive derivatives of 1,4-dimethylcyclohex-3-en-1-amine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.